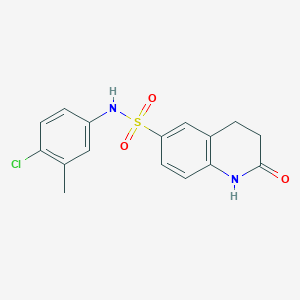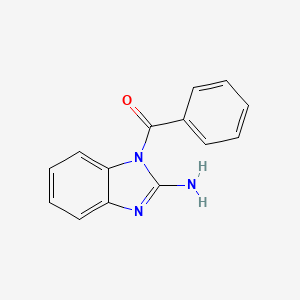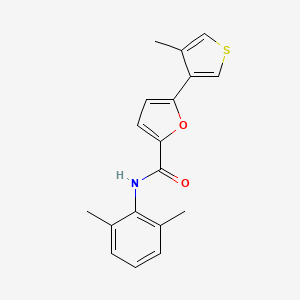
(Z)-(4-chlorodithiazol-5-ylidene)-(5-methyl-1,3,4-oxadiazol-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ML096 est un composé chimique qui a suscité un intérêt considérable dans la recherche scientifique en raison de ses propriétés uniques et de ses applications potentielles. Il est connu pour son rôle de modulateur dans divers processus biologiques, ce qui en fait un outil précieux dans les études chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de ML096 implique généralement une série de réactions organiques. Une méthode courante comprend la réaction de matières premières spécifiques dans des conditions contrôlées pour former le composé souhaité. Les conditions de réaction impliquent souvent l'utilisation de solvants tels que le tétrahydrofurane et l'exclusion de l'humidité et de l'oxygène pour éviter des réactions secondaires indésirables .
Méthodes de production industrielle : Dans un contexte industriel, la production de ML096 peut impliquer une synthèse à grande échelle utilisant des systèmes automatisés pour garantir la cohérence et la pureté. Le processus peut inclure des étapes telles que la purification par chromatographie et la cristallisation pour obtenir le produit final avec un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions : ML096 peut subir divers types de réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou le retrait d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou le retrait d'oxygène.
Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants :
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Réactifs tels que les halogènes ou les nucléophiles dans des conditions appropriées.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de ML096.
4. Applications de la recherche scientifique
ML096 a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions de synthèse organique.
Biologie : Agit comme un modulateur dans les tests biologiques pour étudier les processus cellulaires.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de certaines maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et de nouveaux procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action de ML096 implique son interaction avec des cibles moléculaires spécifiques dans les cellules. Il peut se lier à des récepteurs ou à des enzymes, modulant leur activité et influençant diverses voies cellulaires. Cette interaction peut entraîner des changements dans les fonctions cellulaires, faisant de ML096 un outil précieux pour étudier les processus biologiques.
Composés similaires :
Composé A : Partage des caractéristiques structurelles similaires mais diffère dans ses groupes fonctionnels spécifiques.
Composé B : A un mécanisme d'action similaire mais varie dans sa puissance et sa sélectivité.
Composé C : Présente une activité biologique comparable mais est utilisé dans différentes applications de recherche.
Unicité de ML096 : ML096 se distingue par sa combinaison unique de propriétés, notamment ses interactions moléculaires spécifiques et sa large gamme d'applications. Sa polyvalence en fait un composé précieux dans la recherche chimique et biologique.
Applications De Recherche Scientifique
ML096 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Acts as a modulator in biological assays to study cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ML096 involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cellular functions, making ML096 a valuable tool for studying biological processes.
Comparaison Avec Des Composés Similaires
Compound A: Shares similar structural features but differs in its specific functional groups.
Compound B: Has a similar mechanism of action but varies in its potency and selectivity.
Compound C: Exhibits comparable biological activity but is used in different research applications.
Uniqueness of ML096: ML096 stands out due to its unique combination of properties, including its specific molecular interactions and broad range of applications. Its versatility makes it a valuable compound in both chemical and biological research.
Propriétés
Formule moléculaire |
C5H3ClN4OS2 |
|---|---|
Poids moléculaire |
234.7 g/mol |
Nom IUPAC |
(Z)-4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)dithiazol-5-imine |
InChI |
InChI=1S/C5H3ClN4OS2/c1-2-8-9-5(11-2)7-4-3(6)10-13-12-4/h1H3/b7-4- |
Clé InChI |
QXJVAZJQJDPXQL-DAXSKMNVSA-N |
SMILES isomérique |
CC1=NN=C(O1)/N=C\2/C(=NSS2)Cl |
SMILES canonique |
CC1=NN=C(O1)N=C2C(=NSS2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-[8-[[3-(2-methoxycarbonylpyrrolidine-1-carbonyl)quinolin-8-yl]disulfanyl]quinoline-3-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B10768668.png)
![6-chloro-2-[(3-fluorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B10768692.png)
![N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10768694.png)
![Calcium;2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate](/img/structure/B10768695.png)
![2-[5-[[3-(4-Methylphenyl)-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid](/img/structure/B10768701.png)
![2-[(7-Methyl-12,14-dioxa-2,4,5-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,7,9,11(15)-hexaen-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10768702.png)



![2-{5-[3-(furan-2-ylmethyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]-2-methoxybenzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10768720.png)

![4-[(1S)-1-[(1S,2R)-2-bicyclo[2.2.1]heptanyl]ethyl]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B10768728.png)

![6-(benzo[d][1,3]dioxol-5-yl)-N-((2-methylthiazol-4-yl)methyl)quinazolin-4-amine](/img/structure/B10768764.png)
